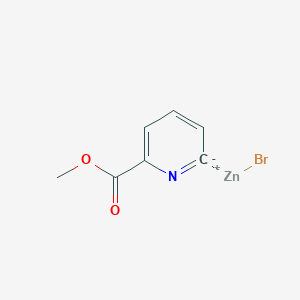
(6-(Methoxycarbonyl)pyridin-2-yl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. It is often employed in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide typically involves the reaction of 6-(Methoxycarbonyl)pyridine with zinc bromide in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-(Methoxycarbonyl)pyridine+ZnBr2→(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester.
Negishi Coupling: This reaction uses a palladium or nickel catalyst and an organohalide.
Major Products
The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It aids in the development of biologically active compounds.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- (6-(Methoxycarbonyl)pyridin-2-yl)zinc chloride
- (6-(Methoxycarbonyl)pyridin-2-yl)zinc iodide
- (6-(Methoxycarbonyl)pyridin-2-yl)zinc fluoride
Uniqueness
Compared to its analogs, (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a variety of synthetic applications. Its bromide counterpart is often preferred due to its optimal reactivity in cross-coupling reactions, providing higher yields and selectivity.
Properties
Molecular Formula |
C7H6BrNO2Zn |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
bromozinc(1+);methyl 2H-pyridin-2-ide-6-carboxylate |
InChI |
InChI=1S/C7H6NO2.BrH.Zn/c1-10-7(9)6-4-2-3-5-8-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UISRGWTUPLODEX-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC=C[C-]=N1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















